2-Piperidineethanol, 1-methyl-
Overview
Description
“2-Piperidineethanol, 1-methyl-” also known as “1-Methyl-2-piperidinemethanol” is a chemical compound with the empirical formula C7H15NO . It has a molecular weight of 129.20 . It is also known by the synonym "2-Hydroxymethyl-1-methylpiperidine" .
Synthesis Analysis
This compound has been used as a reactant for the synthesis of several natural and synthetic compounds . It has been used in the synthesis of selective MCH1R antagonists, human GnRH receptor antagonists, dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors .Molecular Structure Analysis
The molecular structure of “2-Piperidineethanol, 1-methyl-” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a hydroxymethyl group and a methyl group .Chemical Reactions Analysis
This compound has been used as a reactant in various chemical reactions. For instance, it has been used in the synthesis of selective MCH1R antagonists, human GnRH receptor antagonists, dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Piperidineethanol, 1-methyl-” include a refractive index of 1.4823, a boiling point of 79-80 °C/7 mmHg, and a density of 0.984 g/mL at 25 °C . It also has a density of 0.9±0.1 g/cm3, a boiling point of 209.7±13.0 °C at 760 mmHg, and a flash point of 79.9±18.5 °C .Scientific Research Applications
“2-Piperidineethanol, 1-methyl-” is a derivative of piperidine, which is an essential heterocyclic system used in the production of drugs . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, and antifungal treatments .
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Pharmaceutical Industry : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in drug design and are one of the most important synthetic medicinal blocks for drug construction . The synthesis of substituted piperidines is an important task of modern organic chemistry .
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Enzymatic Kinetic Resolution : The compound “2-Piperidineethanol, 1-methyl-” and its corresponding N-protected aldehyde were used for the synthesis of several natural and synthetic compounds . The enantiopure form of the compound is valuable as a chiral starting material in organic synthesis .
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Synthesis of Selective MCH1R Antagonists : “2-Piperidineethanol, 1-methyl-” has been used as a reactant for the synthesis of selective MCH1R antagonists .
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Synthesis of Human GnRH Receptor Antagonists : The compound has also been used in the synthesis of human GnRH receptor antagonists .
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Synthesis of Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor 1 Inhibitors : It has been used in the synthesis of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors .
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Synthesis of Radioiodinatable Brain Imaging Agents for CB1 Cannabinoid Receptor : “2-Piperidineethanol, 1-methyl-” has been used in the synthesis of radioiodinatable brain imaging agents for CB1 cannabinoid receptor .
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Synthesis of GABAA Receptor Agonists at the α3 Subunit : This compound has been used in the synthesis of GABAA receptor agonists at the α3 subunit . GABAA receptors are a type of neurotransmitter receptor known for their role in inhibiting central nervous system activity.
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Synthesis of Carbamates and N-alkylimidazoles : “2-Piperidineethanol, 1-methyl-” has been used in the synthesis of carbamates and N-alkylimidazoles from the reaction of carbonyldiimidazoles with alcohols . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals. N-alkylimidazoles are a type of imidazole derivative and have applications in medicinal chemistry.
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Heterocyclic Building Blocks : “2-Piperidineethanol, 1-methyl-” is considered a heterocyclic building block . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are commonly used in research and industry for the creation of pharmaceuticals and other chemical products.
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Synthesis of ORL-1 Antagonist : This compound has been used in the bulk production of an ORL-1 antagonist . The ORL-1 (Opioid Receptor-Like 1) receptor is a protein that in humans is encoded by the OPRL1 gene. Antagonists of this receptor are researched for their potential use in the treatment of addiction, pain, and other conditions.
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Synthesis of Antidepressants : Piperidine derivatives, including “2-Piperidineethanol, 1-methyl-”, have been found to have antidepressant-like effects . This makes them valuable in the synthesis of new antidepressant drugs.
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Synthesis of Anti-inflammatory Drugs : Piperidine derivatives are also used in the synthesis of anti-inflammatory drugs . Inflammation is a common response to injury or illness, and anti-inflammatory drugs help to reduce this response and alleviate symptoms.
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Synthesis of Antipsychotic Drugs : Piperidine derivatives are used in the synthesis of antipsychotic drugs . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, and disordered thought, primarily in schizophrenia and bipolar disorder.
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Synthesis of Anticoagulant Agents : Piperidine derivatives are used in the synthesis of anticoagulant agents . These agents prevent the formation of blood clots, reducing the risk of stroke, heart attack, and other serious conditions.
Safety And Hazards
Future Directions
While the exact future directions for “2-Piperidineethanol, 1-methyl-” are not specified in the retrieved documents, it is evident that this compound has potential in various fields of research due to its use in the synthesis of several natural and synthetic compounds . Further studies could explore its potential applications in medicinal chemistry and the total synthesis of natural compounds .
properties
IUPAC Name |
2-(1-methylpiperidin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMRRCXDBKEQIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862134 | |
Record name | 2-Piperidineethanol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidineethanol, 1-methyl- | |
CAS RN |
533-15-3 | |
Record name | 1-Methyl-2-piperidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidineethanol, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Piperidineethanol, 1-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Piperidineethanol, 1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Piperidineethanol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpiperidine-2-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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